molecular formula C18H28N2O3 B7643919 3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide

3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide

Cat. No. B7643919
M. Wt: 320.4 g/mol
InChI Key: UPFCDMDGRNRZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMT or TMT-1 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of TMT-1 is not fully understood. However, studies have shown that TMT-1 induces neurodegeneration by damaging the olfactory epithelium and the olfactory bulb. This damage leads to the loss of olfactory sensory neurons and the disruption of olfactory processing, which can result in behavioral and cognitive deficits.
Biochemical and Physiological Effects
TMT-1 has been shown to have various biochemical and physiological effects. Studies have shown that TMT-1 induces oxidative stress, which can lead to cell death and tissue damage. TMT-1 has also been shown to induce inflammation and alter the expression of genes involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMT-1 in lab experiments is that it induces neurodegeneration in a relatively short period of time, making it a useful tool for studying the effects of neurodegeneration on behavior and cognition. However, one of the limitations of using TMT-1 is that it is toxic and can cause tissue damage, making it challenging to use in experiments that require long-term exposure.

Future Directions

There are several potential future directions for research involving TMT-1. One direction is to study the effects of TMT-1 on different regions of the brain and to determine the underlying mechanisms of these effects. Another direction is to investigate the potential therapeutic applications of TMT-1 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of TMT-1 exposure and to develop methods for minimizing its toxicity.

Synthesis Methods

The synthesis method of TMT-1 involves several steps. The first step involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidine in the presence of a base to form 2,4,6-trimethylphenylmethylpiperidine. The second step involves the reaction of 2,4,6-trimethylphenylmethylpiperidine with 3-chloro-2-hydroxypropylamine in the presence of a base to form 3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide.

Scientific Research Applications

TMT-1 has been widely used in scientific research for various applications. One of the most significant applications of TMT-1 is in the field of neuroscience, where it is used to induce neurodegeneration and study the effects of neurodegeneration on behavior and cognition. TMT-1 has also been used in studies related to drug addiction, where it has been shown to induce addictive behavior in animals.

properties

IUPAC Name

3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13-9-14(2)17(15(3)10-13)11-19-18(22)20-6-4-5-16(12-20)23-8-7-21/h9-10,16,21H,4-8,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFCDMDGRNRZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC(=O)N2CCCC(C2)OCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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